
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)-
Description
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- is a complex organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers
Properties
CAS No. |
62322-17-2 |
---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-methyl-1-nitro-4-(1-nitrocyclohexyl)-4H-pyridine |
InChI |
InChI=1S/C12H17N3O4/c1-10-9-13(15(18)19)8-5-11(10)12(14(16)17)6-3-2-4-7-12/h5,8-9,11H,2-4,6-7H2,1H3 |
InChI Key |
WOLUDIUBYOZCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=CC1C2(CCCCC2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- typically involves multi-component reactions. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines. These intermediates can then be further modified to introduce the nitro and nitrocyclohexyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyridine derivatives with new functional groups replacing the nitro groups.
Scientific Research Applications
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a calcium channel blocker, which can have implications in treating cardiovascular diseases.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can inhibit calcium influx into cells, leading to various physiological effects such as vasodilation and reduced cardiac contractility. This mechanism is similar to other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: A basic scaffold for many calcium channel blockers.
Piperidine: Another nitrogen-containing heterocycle with different pharmacological properties.
Imidazole: A five-membered heterocycle with broad biological activities .
Uniqueness
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitrocyclohexyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both nitro and nitrocyclohexyl groups can enhance its reactivity and potential therapeutic applications compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.